
4-Hydroxy-3-methoxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-hidroxi-3-metoxipirida-2-carboxílico es un compuesto orgánico con la fórmula molecular C7H7NO4. Es un derivado de la piridina, caracterizado por la presencia de un grupo hidroxilo en la posición 4, un grupo metoxilo en la posición 3 y un grupo ácido carboxílico en la posición 2. Este compuesto es conocido por sus aplicaciones en diversos campos, incluida la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ácido 4-hidroxi-3-metoxipirida-2-carboxílico se puede sintetizar mediante un método de una sola etapa a partir de 4,6-dibromo-3-hidroxipirida carbonitrilo. La reacción implica el uso de reactivos y condiciones específicos para lograr el producto deseado .
Métodos de producción industrial: La producción industrial de ácido 4-hidroxi-3-metoxipirida-2-carboxílico generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 4-hidroxi-3-metoxipirida-2-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: Los grupos hidroxilo y metoxilo pueden participar en reacciones de sustitución con reactivos adecuados.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Reactivos como halógenos o agentes alquilantes pueden facilitar las reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 4-hidroxi-3-metoxipirida-2-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación explora sus posibles aplicaciones terapéuticas, incluida su función como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 4-hidroxi-3-metoxipirida-2-carboxílico implica su interacción con objetivos y vías moleculares específicas. Los grupos hidroxilo y metoxilo desempeñan un papel crucial en su reactividad y afinidad de unión. El compuesto puede modular diversas vías bioquímicas, lo que lleva a los efectos observados .
Compuestos similares:
- Ácido 3-hidroxi-4-metoxipirida-2-carboxílico
- Ácido 4-metoxí-3-hidroxi-pirida-2-carboxílico
- Ácido 2-piridinacarboxílico, 3-hidroxi-4-metoxí-
Comparación: El ácido 4-hidroxi-3-metoxipirida-2-carboxílico es único debido a su patrón de sustitución específico en el anillo de piridina. Esta disposición única de grupos funcionales confiere propiedades químicas y biológicas distintas en comparación con sus análogos. Por ejemplo, la presencia de ambos grupos hidroxilo y metoxilo mejora su solubilidad y reactividad, convirtiéndolo en un compuesto valioso en diversas aplicaciones .
Comparación Con Compuestos Similares
- 3-Hydroxy-4-methoxypyridine-2-carboxylic acid
- 4-Methoxy-3-hydroxy-pyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 3-hydroxy-4-methoxy-
Comparison: 4-Hydroxy-3-methoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This unique arrangement of functional groups imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
3-methoxy-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4/c1-12-6-4(9)2-3-8-5(6)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) |
Clave InChI |
MAFPVWVKTMKLTQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(NC=CC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


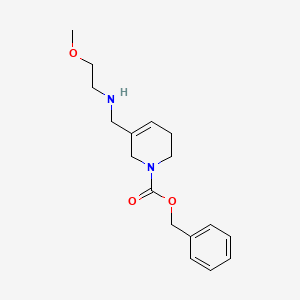


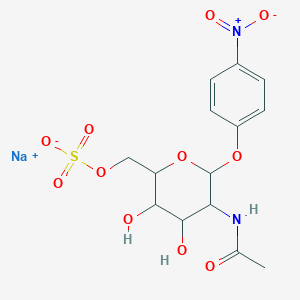
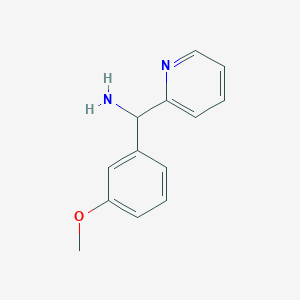
amine](/img/structure/B12314497.png)
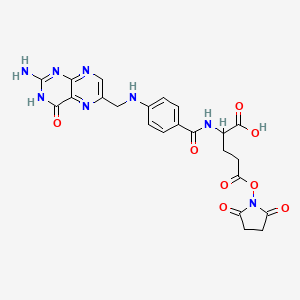
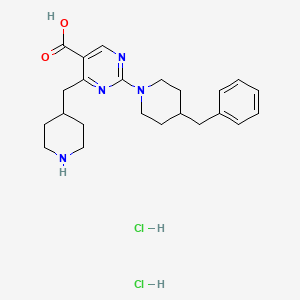
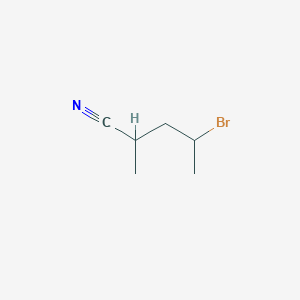
![[4-Acetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12314523.png)

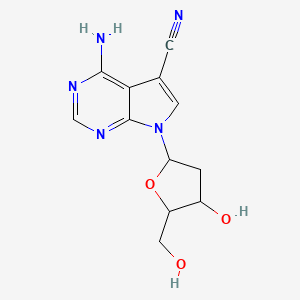

![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
